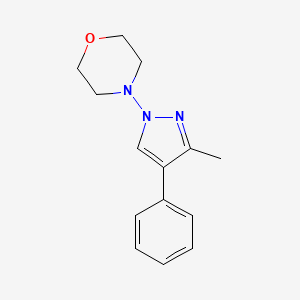
4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine is a heterocyclic compound that contains both a pyrazole and a morpholine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the morpholine ring, which is often used in pharmaceuticals, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with morpholine under specific conditions. One common method is the Michael addition of an aromatic aldehyde with an arylpyrazolone, followed by a reaction with morpholine . The reaction is usually catalyzed by sodium acetate at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The morpholine ring may enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A precursor in the synthesis of 4-(3-Methyl-4-phenyl-1H-pyrazol-1-yl)morpholine.
4-(4-Morpholinyl)phenyl: Another compound containing a morpholine ring, used in various pharmaceutical applications.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A pyrazole derivative with different substituents, showing diverse biological activities.
Uniqueness
This compound is unique due to its combination of a pyrazole and a morpholine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
62565-33-7 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(3-methyl-4-phenylpyrazol-1-yl)morpholine |
InChI |
InChI=1S/C14H17N3O/c1-12-14(13-5-3-2-4-6-13)11-17(15-12)16-7-9-18-10-8-16/h2-6,11H,7-10H2,1H3 |
InChI Key |
DTQIEYGYCRWZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















